5-Tert-butyl-1,2,4-triazin-3-amine
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Description
5-Tert-butyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C7H12N4 . It’s a derivative of 1,2,4-triazin-3-amine .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . The exact synthesis process for this specific compound isn’t readily available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms . The exact 3D structure isn’t available in the sources I found.Physical and Chemical Properties Analysis
This compound has a molecular weight of 152.20 . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a log Po/w (iLOGP) of 1.58, indicating its lipophilicity . It’s also very soluble, with a solubility of 5.11 mg/ml .Scientific Research Applications
Reactivity and Derivative Synthesis
The reactivity of 1,2,4-triazine derivatives, closely related to 5-Tert-butyl-1,2,4-triazin-3-amine, has been extensively studied. For instance, derivatives of pyrazolo[5,1-c][1,2,4]triazines have shown a broad range of biological activities. Research has explored the synthesis of such compounds and their reactivity under various conditions, leading to the formation of compounds with potential for further application in medicinal chemistry and materials science (Mironovich & Shcherbinin, 2014).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as versatile intermediates in the asymmetric synthesis of amines, highlighting the broader application of tert-butyl groups in synthesizing biologically active compounds. These methods enable the synthesis of a wide range of highly enantioenriched amines, showcasing the chemical utility of tert-butyl substituted triazines in synthesizing complex molecules (Ellman, Owens, & Tang, 2002).
Amide-forming Reactions
The role of linkers in tertiary amines for catalyzing triazine-based amide-forming reactions has been investigated, indicating that tert-amines, including those with tert-butyl groups, can mediate or catalyze these crucial synthetic processes. This research points to the importance of tert-butyl substituted triazines in developing new catalytic methods for organic synthesis (Kitamura et al., 2014).
Antitumor Activity
Studies have also focused on the antitumor activities of triazine derivatives, such as the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine. These compounds exhibit promising antitumor properties, highlighting the potential of tert-butyl-triazine derivatives in the development of new anticancer agents (Ye Jiao et al., 2015).
Antimicrobial Agents
Tert-butyl substituted triazine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating their potential in addressing resistant microbial strains. Such research contributes to the ongoing search for new antimicrobial compounds to combat infectious diseases (Malik & Patel, 2017).
Properties
IUPAC Name |
5-tert-butyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-7(2,3)5-4-9-11-6(8)10-5/h4H,1-3H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJGYNAJPHDUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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